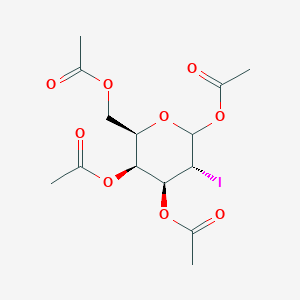
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is an organic compound derived from D-galactopyranose. This compound is characterized by the replacement of the hydroxy group at position 2 with an iodine atom and the acetylation of the hydroxy groups at positions 1, 3, 4, and 6. It is a white crystalline solid that is stable at room temperature and is primarily used in biochemical and biomedical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate typically involves the following steps:
Starting Material: D-galactose is used as the starting material.
Iodination: The hydroxy group at position 2 of D-galactose is replaced with an iodine atom using iodine and a suitable oxidizing agent.
Acetylation: The hydroxy groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Iodination: Large quantities of D-galactose are iodinated using industrial-grade iodine and oxidizing agents.
Bulk Acetylation: The acetylation step is carried out in large reactors with acetic anhydride and catalysts to ensure complete acetylation of the hydroxy groups.
化学反応の分析
Types of Reactions
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 2 can be replaced by other nucleophiles such as azides or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide for azide substitution and thiourea for thiol substitution. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Azide Substitution: Yields 2-azido-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Thiol Substitution: Yields 2-thio-2-deoxy-D-galactopyranose, 1,3,4,6-tetraacetate.
Hydrolysis: Yields D-galactopyranose, 2-deoxy-2-iodo-.
科学的研究の応用
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.
作用機序
The mechanism of action of D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.
Pathways Involved: It participates in pathways related to glycosylation and de-glycosylation processes, affecting the structure and function of glycoproteins and glycolipids.
類似化合物との比較
Similar Compounds
2-Deoxy-D-galactopyranose: Lacks the iodine atom and acetyl groups, making it less reactive in substitution reactions.
2-Amino-2-deoxy-D-galactopyranose: Contains an amino group instead of an iodine atom, leading to different reactivity and applications.
2-Azido-2-deoxy-D-galactopyranose: Similar in structure but with an azide group instead of an iodine atom, used in click chemistry reactions.
Uniqueness
D-Galactopyranose, 2-deoxy-2-iodo-, 1,3,4,6-tetraacetate is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. Its acetylated hydroxy groups also provide protection during synthetic procedures, making it a valuable intermediate in complex carbohydrate synthesis.
特性
分子式 |
C14H19IO9 |
|---|---|
分子量 |
458.20 g/mol |
IUPAC名 |
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChIキー |
KXQRSYVDKIOQHJ-RQICVUQASA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


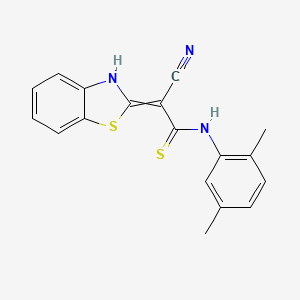

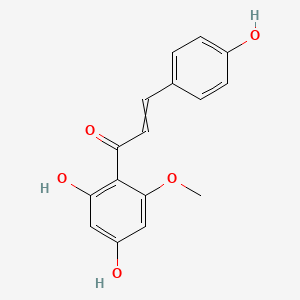
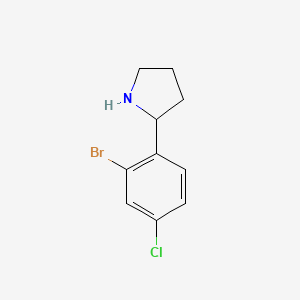
![6-(Benzyloxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12437456.png)
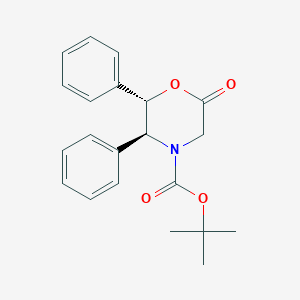
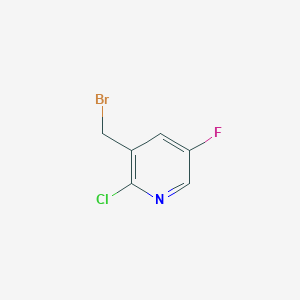

![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)



